(+)-Fenchone
Overview
Description
(+)-Fenchone , also known as R-(+)-Fenchone , is a bicyclic monoterpene ketone. It is a natural compound found in various aromatic plants, including fennel (Foeniculum vulgare), basil (Ocimum basilicum), and other herbs. The compound has a characteristic minty, camphor-like odor and flavor.
Synthesis Analysis
The synthesis of (+)-Fenchone involves several methods, including:
- Isopulegol Oxidation : Isopulegol, obtained from essential oils, can be oxidized to form (+)-Fenchone.
- Camphor Rearrangement : Camphor, another related compound, can undergo a rearrangement reaction to yield (+)-Fenchone.
Molecular Structure Analysis
The molecular formula of (+)-Fenchone is C₁₀H₁₆O , and its structure consists of a bicyclic ring system. It contains a cyclohexanone ring fused with a cyclopentane ring. The stereochemistry of the compound is R-(+) .
Chemical Reactions Analysis
(+)-Fenchone participates in various chemical reactions:
- Reduction : It can be reduced to form fenchyl alcohol .
- Oxidation : Under appropriate conditions, it oxidizes to produce camphor .
- Isomerization : (+)-Fenchone can undergo isomerization to yield other terpenes.
Physical And Chemical Properties Analysis
- Physical State : (+)-Fenchone is a colorless liquid or crystalline solid.
- Melting Point : It melts around -1°C to 1°C .
- Boiling Point : The boiling point is approximately 196°C .
- Solubility : It is soluble in organic solvents like ethanol and ether.
Scientific Research Applications
Bronchodilator and Spasmolytic Activities
Fenchone has been investigated for its bronchodilator effects. A study using guinea pig tracheal muscles demonstrated fenchone's ability to relax tracheal muscles, suggesting potential in managing airways disorders. This effect was mediated predominantly by potassium channel activation followed by dual inhibition of phosphodiesterase and calcium channels (Rehman et al., 2022).
Antimicrobial and Antibiofilm Properties
Research indicates that fenchone has significant antibacterial, anticandidal, and antibiofilm properties. It was effective against bacteria like E. coli and P. aeruginosa, as well as the fungus C. albicans. These findings suggest that fenchone can be a source for developing new antimicrobial drugs (Ahmad et al., 2022).
Antioxidant and Anticancer Activities
Fenchone has shown antioxidant activity and exhibits strong antifungal properties. It was also found cytotoxic to cancerous HeLa cells, indicating its potential in cancer therapy. This study used in silico approaches to explore these activities (Singh et al., 2019).
Soil Respiration and Microbial Population Shift
An interesting application of fenchone lies in its effect on soil metabolism and microbial growth. In a study, addition of fenchone to soil samples resulted in an increase in soil respiration and a significant change in the bacterial population, suggesting its influence on soil ecological processes (Vokou et al., 2002).
Interaction with Water Molecules
Fenchone’s interaction with water molecules has been explored through rotational spectroscopy and quantum chemistry. This study provides insights into the complex network of non-covalent interactions in fenchone hydrates, relevant in understanding its chemical behavior (Chrayteh et al., 2021).
Wound Healing
Fenchone was studied for its wound healing efficacy using a cutaneous wound model in rats. It showed significant increases in wound contraction and re-epithelialization, highlighting its potential in skin wound treatment (Keskin et al., 2017).
Antimycobacterial Activity
Fenchone-derived compounds showed promising activity against Mycobacterium tuberculosis, suggesting its potential in developing new treatments for tuberculosis (Slavchev et al., 2014).
Insecticidal Activities
Fenchone exhibited significant insecticidal activities against stored-product insects like Sitophilus zeamais, indicating its potential as a natural insect control agent (Nukenine et al., 2010).
Safety And Hazards
- (+)-Fenchone is generally considered safe when used in food flavorings and perfumes.
- However, excessive exposure may cause skin irritation or allergic reactions.
- Always follow safety guidelines when handling this compound.
Future Directions
- Further research is needed to explore its potential therapeutic applications, especially in cancer treatment.
- Investigate its interactions with other compounds and biological targets.
properties
IUPAC Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-XCBNKYQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858862 | |
Record name | d-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Camphoraceous aroma | |
Record name | d-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in propylene glycol, vegetable oils; Insoluble in water, Soluble (in ethanol) | |
Record name | d-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.940-0.948 | |
Record name | d-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
(+)-Fenchone | |
CAS RN |
4695-62-9 | |
Record name | (+)-Fenchone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4695-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Fenchone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | d-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENCHONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436YKU51N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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